1-(4-Bromo-3-fluorophenyl)piperidine
Description
1-(4-Bromo-3-fluorophenyl)piperidine is a halogenated piperidine derivative featuring a piperidine ring substituted at the 1-position with a 4-bromo-3-fluorophenyl group. Piperidine derivatives are widely studied for their pharmacological relevance, including roles as enzyme inhibitors, receptor ligands, and intermediates in drug synthesis .
Properties
Molecular Formula |
C11H13BrFN |
|---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13BrFN/c12-10-5-4-9(8-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChI Key |
KIZCOBGHVYXPHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of MFCD20920112 involves several steps, each requiring specific conditions and reagents. The preparation methods can be broadly categorized into laboratory-scale synthesis and industrial production.
Laboratory-Scale Synthesis
In the laboratory, MFCD20920112 is typically synthesized through a series of organic reactions. The process begins with the selection of appropriate starting materials, which undergo a series of transformations, including condensation, cyclization, and purification steps. Each reaction is carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production
On an industrial scale, the production of MFCD20920112 is optimized for efficiency and cost-effectiveness. The process involves large-scale reactors and continuous flow systems to handle the high volumes of reactants and products. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
MFCD20920112 undergoes various chemical reactions, making it a versatile compound in synthetic chemistry.
Types of Reactions
Oxidation: MFCD20920112 can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to convert MFCD20920112 into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving MFCD20920112 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
MFCD20920112 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry
In chemistry, MFCD20920112 is used as a building block for the synthesis of more complex molecules. Its reactivity allows chemists to create a variety of derivatives that can be used in further research or industrial applications.
Biology
In biological research, MFCD20920112 is often used as a probe to study biochemical pathways. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding cellular processes.
Medicine
In the medical field, MFCD20920112 is investigated for its potential therapeutic properties. Researchers are exploring its use in drug development, particularly for conditions where its unique chemical properties can be leveraged to target specific biological pathways.
Industry
Industrially, MFCD20920112 is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of MFCD20920112 involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Halogen-Substituted Piperidine Derivatives
1-(4-Chlorophenyl)piperidine-2,6-dione
- Structure : Contains a 4-chlorophenyl group and a dione-functionalized piperidine ring.
- Synthesis: Optimized via ZnCl₂-catalyzed reactions in ethanol, yielding symmetrical structures with high efficiency .
1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
- Structure : Features bromine and fluorine on the phenyl ring, with a bulky tert-butyldimethylsilyl (TBS) group at the 4-position of piperidine.
- Properties : The TBS group increases hydrophobicity (predicted density: 1.22 g/cm³) and steric bulk, which may enhance membrane permeability but reduce binding pocket compatibility .
1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one
- Structure : Combines bromine and trifluoromethyl groups on the phenyl ring, with a ketone-modified piperidine.
- Pharmacokinetics : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for CNS-targeting therapeutics .
Piperidine Derivatives with Aromatic Side Chains
1-(3-Phenylbutyl)piperidine (RC-33 Analog)
- Structure : Arylalkyl chain (3-phenylbutyl) attached to piperidine.
- Binding Behavior : Docking studies show RMSD < 2 Å when aligned with RC-33, maintaining salt bridge interactions with Glu172. Larger hydrophobic substituents (e.g., compounds 37, 62) exhibit RMSD > 4 Å due to reorientation in hydrophobic cavities .
1-[1-Oxo-3-(3,4-methylenedioxyphenyl)-propan]piperidine
- Structure : Methylenedioxy phenyl group linked via a ketone.
Electronic and Steric Effects
- Electron Donor Strength: Piperidino groups are weaker electron donors than pyrrolidino groups, as shown by ¹³C-NMR chemical shifts. For example, 1-pyrrolidino groups exhibit stronger electron donation (δ = 0.5 ppm upfield) compared to 1-piperidino (δ = 0.3 ppm) .
- Steric Inhibition : In N-(p-nitrophenyl)piperidine, a 33° twist between the piperidine and phenyl planes reduces resonance stabilization, unlike less rigid analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
